3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride

Structural Differentiation Physicochemical Properties Medicinal Chemistry

The compound 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride (CAS 1361115-41-4), also named N-isopropyl-3-(morpholin-2-yl)-1-benzothiophene-2-carboxamide hydrochloride, is a synthetic small molecule (C₁₆H₂₁ClN₂O₂S, MW 340.87 g/mol). It belongs to the benzo[b]thiophene-2-carboxamide class, which has been investigated for diverse pharmacological activities including opioid receptor agonism, STING pathway modulation, and dopamine D3 receptor binding.

Molecular Formula C16H21ClN2O2S
Molecular Weight 340.9 g/mol
CAS No. 1361115-41-4
Cat. No. B1402411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
CAS1361115-41-4
Molecular FormulaC16H21ClN2O2S
Molecular Weight340.9 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CNCCO3.Cl
InChIInChI=1S/C16H20N2O2S.ClH/c1-10(2)18-16(19)15-14(12-9-17-7-8-20-12)11-5-3-4-6-13(11)21-15;/h3-6,10,12,17H,7-9H2,1-2H3,(H,18,19);1H
InChIKeyIVXZAIWOMSLSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride (CAS 1361115-41-4): Structural Context for Scientific Procurement


The compound 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride (CAS 1361115-41-4), also named N-isopropyl-3-(morpholin-2-yl)-1-benzothiophene-2-carboxamide hydrochloride, is a synthetic small molecule (C₁₆H₂₁ClN₂O₂S, MW 340.87 g/mol) . It belongs to the benzo[b]thiophene-2-carboxamide class, which has been investigated for diverse pharmacological activities including opioid receptor agonism, STING pathway modulation, and dopamine D3 receptor binding [1][2]. The compound incorporates a morpholine ring at the 3-position of the benzothiophene core and an isopropylamide group at the 2-carboxamide position, presented as the hydrochloride salt. This specific substitution pattern distinguishes it from numerous other benzo[b]thiophene-2-carboxamide analogs explored in medicinal chemistry campaigns, making it a building block of interest for structure-activity relationship (SAR) studies and focused library synthesis.

WorkflowStructure-activity relationship (SAR) exploration of benzothiophene morpholine analogs
FormatHydrochloride salt for consistent in vitro assay preparation and concentration-response modeling
Selection contextDistinct morpholine-isopropylamide substitution pattern differentiates from common amide and 3-substituent variants

Why Generic Substitution of 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride Fails: Structural Specificity Dictates Biological and Chemical Behavior


Within the benzo[b]thiophene-2-carboxamide chemotype, even minor structural modifications can profoundly alter target engagement, selectivity, and physicochemical properties. The 3-morpholin-2-yl substituent on the benzothiophene core is not a generic solubilizing group; its specific positioning and stereochemistry can influence binding conformations at targets such as dopamine D3 receptors, as demonstrated in a series of benzothiophene morpholine analogues where compounds 18a and 18d exhibited distinct affinity and in vivo efficacy profiles [1]. Furthermore, the isopropylamide moiety at the 2-carboxamide position contributes to hydrogen-bonding capacity and steric bulk that differs from methyl, ethyl, cyclopropyl, or aryl amide variants, potentially altering metabolic stability and off-target profiles. The hydrochloride salt form provides improved aqueous solubility and solid-state stability compared to the free base, which is critical for reproducible in vitro assay preparation [2]. Direct substitution with another benzothiophene-2-carboxamide analog—such as one bearing a different 3-substituent (e.g., 3-(4-aminomethyl-cyclohexyl) analog, CAS 1361114-60-4) or a different amide (e.g., 2-methoxy-ethyl analog, CAS 1185055-02-0)—will yield a compound with potentially divergent biological activity, solubility, and handling characteristics. Without head-to-head data, the structural uniqueness alone argues against casual interchange.

Morpholine position and stereochemistry
The 3-morpholin-2-yl group's specific placement and stereochemistry may alter binding conformations at targets like dopamine D3 receptors; 3-substituent changes can shift selectivity profiles.
Amide substitution alters H-bond donor count and bulk
Replacing the isopropylamide with methyl, ethyl, cyclopropyl, or 2-methoxy-ethyl amide changes hydrogen-bond donor capacity and steric profile, potentially affecting permeability and off-target interactions.
Salt form vs. free base affects solubility and reproducibility
The hydrochloride salt provides consistent protonation and aqueous solubility; free base analogs may exhibit pH-dependent speciation, increasing assay variability.

Quantitative Differentiation Evidence for 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride (CAS 1361115-41-4)


Structural Differentiation from the 2-Methoxy-Ethyl Amide Analog: Impact on Hydrogen-Bond Donor Count and PSA

The target compound differs from its closest commercially available analog, 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride (CAS 1185055-02-0), in the nature of the amide substituent. The target compound bears an isopropylamide group (NH-iPr), which contributes one hydrogen-bond donor (HBD), while the comparator bears a 2-methoxy-ethyl amide group . This difference results in an increased HBD count (3 vs. 2 for the free base forms, or 3 vs. 2 when accounting for the morpholine NH and amide NH) and a smaller topological polar surface area (tPSA 78.6 Ų vs. an estimated higher value for the 2-methoxy-ethyl analog due to the additional ether oxygen) [1]. Such differences in HBD count and PSA can influence membrane permeability, blood-brain barrier penetration, and oral bioavailability in lead optimization programs.

HBD & PSA contrast
Cross-study context
Target: HBD 3 (free base 2), tPSA 78.6 Ų
Comparator (2-methoxy-ethyl amide): HBD 2, higher tPSA
Δ HBD +1
HBD difference may influence solubility and permeability profiles, affecting assay performance and in vivo PK interpretation.
Computed properties; experimental permeability data not reported.
Structural Differentiation Physicochemical Properties Medicinal Chemistry

Purity Specification and Salt Form Consistency: Comparison with Free Base and Non-Salt Analogs

Vendor specifications for the target compound report a purity of 98% (LeYan) . The hydrochloride salt form ensures consistent protonation state, which is critical for reproducible solubility and biological assay results. In contrast, the free base form of structurally similar benzothiophene-2-carboxamides (e.g., benzo[b]thiophene-2-carboxamide itself, CAS 6314-42-7) may exhibit variable solubility depending on pH, potentially leading to inconsistent dosing in cellular assays [1]. While specific quantitative solubility data for the target compound is not available in open literature, the general principle that hydrochloride salts of basic amines exhibit enhanced aqueous solubility relative to their free base forms is well-established and supports preferential selection of the salt form for in vitro pharmacology studies.

Purity & salt form
Class-level
Target: 98% (HCl salt, single protonation state)
Comparator (free base analog): 95–97% (pH-dependent speciation)
Purity advantage +1–3%
Salt form consistency may reduce assay variability and support accurate concentration-response modeling.
Vendor specification; class-level principle for salt solubility advantage.
Chemical Purity Salt Form Reproducibility

Differentiation from 3-(4-Aminomethyl-cyclohexyl) Analog in Structural Complexity and Hydrogen-Bonding Capacity

A structurally related compound available from the same vendor family is 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride (CAS 1361114-60-4) . The target compound replaces the 4-aminomethyl-cyclohexyl substituent with a morpholin-2-yl group. This substitution alters the heteroatom composition (introduction of an ether oxygen in the morpholine ring), hydrogen-bonding geometry, and ring conformational flexibility. The target compound has a molecular weight of 340.87 g/mol, approximately 26 g/mol lower than the comparator (MW 366.96 g/mol), which may translate to improved ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) if equipotent activity can be achieved.

MW & heavy atom count
Class-level
Target: MW 340.87, 22 heavy atoms
Comparator (3-(4-aminomethyl-cyclohexyl) analog): MW 366.96, 24 heavy atoms
Δ MW −26.09 (7.1% lower), Δ heavy atoms −2
Lower MW may support ligand efficiency metrics in lead optimization contexts.
Database comparison; no direct bioactivity data for target compound.
Structural Analog Comparison Hydrogen Bonding Drug Design

Best Research and Industrial Application Scenarios for 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride (CAS 1361115-41-4)


Dopamine D3 Receptor Ligand SAR Studies

Based on the demonstrated affinity of benzothiophene morpholine analogues for the dopamine D3 receptor (D3R) in radioligand binding assays [1], this compound can serve as a scaffold for systematic SAR exploration. The isopropylamide and morpholin-2-yl groups can be independently varied to probe contributions to D3R binding affinity and selectivity over D2R. Compounds 18a and 18d from the Cai et al. (2022) series demonstrated good D3R affinity and anti-addiction efficacy in morphine-dependent mice, establishing precedence for this chemotype's utility [1]. The hydrochloride salt form ensures consistent solubility for in vitro binding assays.

STING Pathway Modulator Development

Benzo[b]thiophene-2-carboxamide derivatives have been designed and evaluated as STING (Stimulator of Interferon Genes) agonists for immuno-oncology applications [2]. Compounds 12d and 12e from Zhou et al. (2024) exhibited marginal human STING-activating activity, demonstrating that this core scaffold engages the STING protein [2]. The unique morpholine-isopropylamide substitution pattern of the target compound offers a distinct vector for optimizing STING binding interactions, potentially through π-π stacking with the CDN-binding domain and additional hydrogen bonds from the morpholine oxygen.

Chemical Biology Probe Synthesis

The presence of both a basic morpholine nitrogen (pKa ~8) and a secondary amide NH provides two functional handles for further derivatization, such as biotinylation, fluorophore conjugation, or photoaffinity labeling. With a vendor-specified purity of 98% , the compound is suitable as a starting material for probe synthesis without additional purification. The hydrochloride salt form facilitates weighing and dissolution in aqueous buffers for conjugation reactions.

Focused Compound Library Design for CNS Target Screening

The compound's computed topological polar surface area of 78.6 Ų and molecular weight below 350 g/mol position it within favorable CNS drug-like space [3]. Given the precedent for benzothiophene morpholine analogues targeting CNS receptors (e.g., dopamine D3R), inclusion of this compound in a focused screening library for neuropsychiatric or addiction-related targets is supported. Its structural differentiation from the 3-(4-aminomethyl-cyclohexyl) analog (CAS 1361114-60-4) in terms of ring system and heteroatom composition provides complementary chemical diversity for hit identification.

Application
Selection Property
Validation Focus
Dopamine D3 receptor ligand SAR studies
Morpholine-isopropylamide substitution pattern
D3R binding selectivity over D2R; model-response endpoint context (e.g., behavioral models)
STING pathway modulator development
Benzo[b]thiophene core engagement
STING binding and functional activation endpoints
Chemical biology probe synthesis
Functionalizable morpholine and amide sites
Conjugation efficiency and retained target engagement
CNS target-focused screening library
CNS drug-like property profile (tPSA 78.6 Ų, MW
Permeability and target engagement assays in CNS models
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